1-ALLYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-ALLYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core, a thienyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-ALLYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the thienyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the core structure.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents under specific conditions.
Allylation and mercapto group introduction:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-ALLYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the thienyl group or the pyrido[2,3-d]pyrimidinone core.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Coupling reactions: The thienyl group can be involved in further coupling reactions to introduce additional functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ALLYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers may investigate the compound’s interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound could be used as a building block for the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-ALLYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group may enhance the compound’s binding affinity and stability, while the thienyl and pyrido[2,3-d]pyrimidinone core may contribute to its overall activity.
Comparison with Similar Compounds
Similar compounds to 1-ALLYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidinone derivatives with different substituents These compounds may share some structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-prop-2-enyl-2-sulfanylidene-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS2/c1-2-5-21-12-11(13(22)20-14(21)23)8(15(16,17)18)7-9(19-12)10-4-3-6-24-10/h2-4,6-7H,1,5H2,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOKGMLJCQCAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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